

Propargyl-PEG2-bromide: A Core Component in Targeted Protein Degradation

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Compound of Interest

Compound Name: *Propargyl-PEG2-bromide*

Cat. No.: *B2515300*

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CAS Number: 1287660-82-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Propargyl-PEG2-bromide**, a bifunctional linker molecule that has become a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document details the chemical properties, synthesis, and application of **Propargyl-PEG2-bromide** in the construction of these targeted protein degraders, providing researchers with the foundational knowledge required for its effective use.

Physicochemical Properties and Handling

Propargyl-PEG2-bromide is a small, flexible linker molecule incorporating a terminal alkyne group and a reactive bromide. The polyethylene glycol (PEG) spacer enhances solubility and provides optimal spatial orientation for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

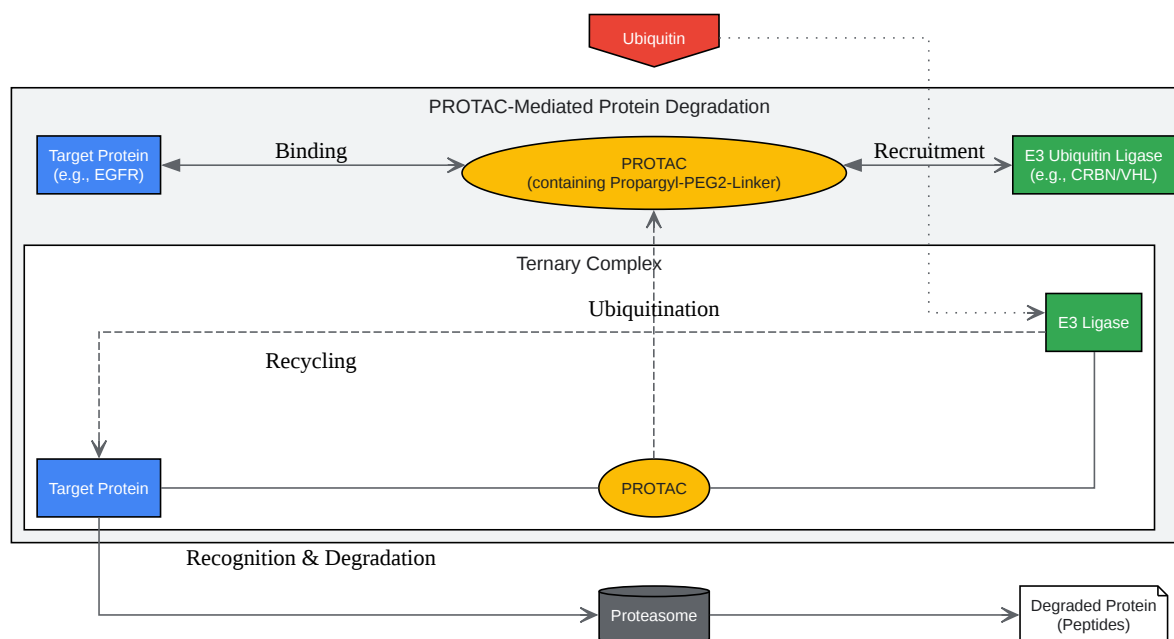
Property	Value	Reference
CAS Number	1287660-82-5	[1]
Molecular Formula	C ₇ H ₁₁ BrO ₂	[2]
Molecular Weight	207.07 g/mol	[2]
Appearance	Colorless to light yellow liquid	[2]
Purity	Typically >95%	
Storage Conditions	Store at -20°C for long-term stability.	
Solubility	Soluble in a wide range of organic solvents, including DMSO and DCM.	

Role in PROTACs and Mechanism of Action

PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. **Propargyl-PEG2-bromide** serves as a versatile building block for the linker component.

The terminal alkyne group of **Propargyl-PEG2-bromide** is primarily utilized for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach an azide-modified E3 ligase ligand. The bromide end can be used in nucleophilic substitution reactions to connect to the target protein ligand.

The assembled PROTAC then acts as a molecular bridge, bringing the target protein into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating it from the cell.



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Figure 1. General mechanism of action for a PROTAC.

Experimental Protocols

Synthesis of Propargyl-PEG2-bromide

A plausible synthetic route for **Propargyl-PEG2-bromide** involves the reaction of propargyl alcohol with a suitable PEGylated electrophile.

Materials:

- Propargyl alcohol

- 1-Bromo-2-(2-bromoethoxy)ethane
- Sodium hydride (NaH)
- Anhydrous tetrahydrofuran (THF)
- Standard glassware for organic synthesis

Procedure:

- To a solution of propargyl alcohol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of 1-bromo-2-(2-bromoethoxy)ethane (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **Propargyl-PEG2-bromide**.

Synthesis of a PROTAC using Propargyl-PEG2-bromide

This protocol describes a general two-step process for synthesizing a PROTAC: 1) attachment of the target protein ligand to the bromide end of the linker, and 2) "click chemistry" to attach the E3 ligase ligand.

Step 1: Attachment of the Target Protein Ligand

This step typically involves a nucleophilic substitution reaction where a nucleophilic group on the target protein ligand (e.g., a phenol or amine) displaces the bromide from **Propargyl-PEG2-bromide**.

Materials:

- Target protein ligand with a nucleophilic handle (e.g., a hydroxyl or amino group)
- **Propargyl-PEG2-bromide**
- A suitable base (e.g., potassium carbonate or triethylamine)
- Anhydrous solvent (e.g., dimethylformamide (DMF) or acetonitrile)

Procedure:

- Dissolve the target protein ligand (1.0 eq) and **Propargyl-PEG2-bromide** (1.2 eq) in the anhydrous solvent.
- Add the base (2.0 eq) to the reaction mixture.
- Stir the reaction at an appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC or LC-MS.
- Work up the reaction by adding water and extracting the product with an organic solvent.
- Purify the resulting alkyne-functionalized ligand by column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction forms a stable triazole ring, connecting the alkyne-functionalized ligand to an azide-bearing E3 ligase ligand.

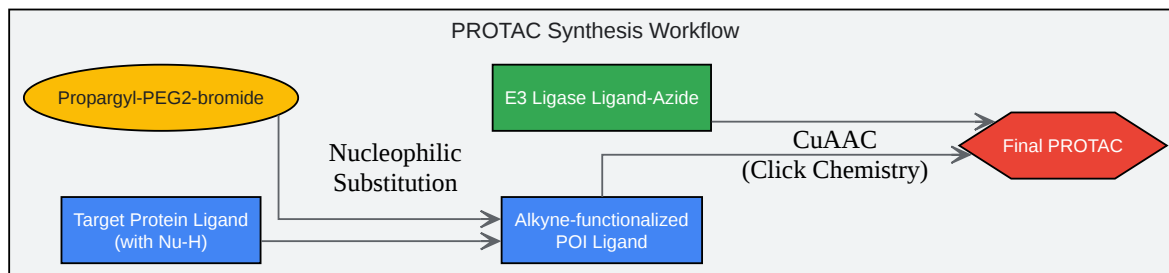
Materials:

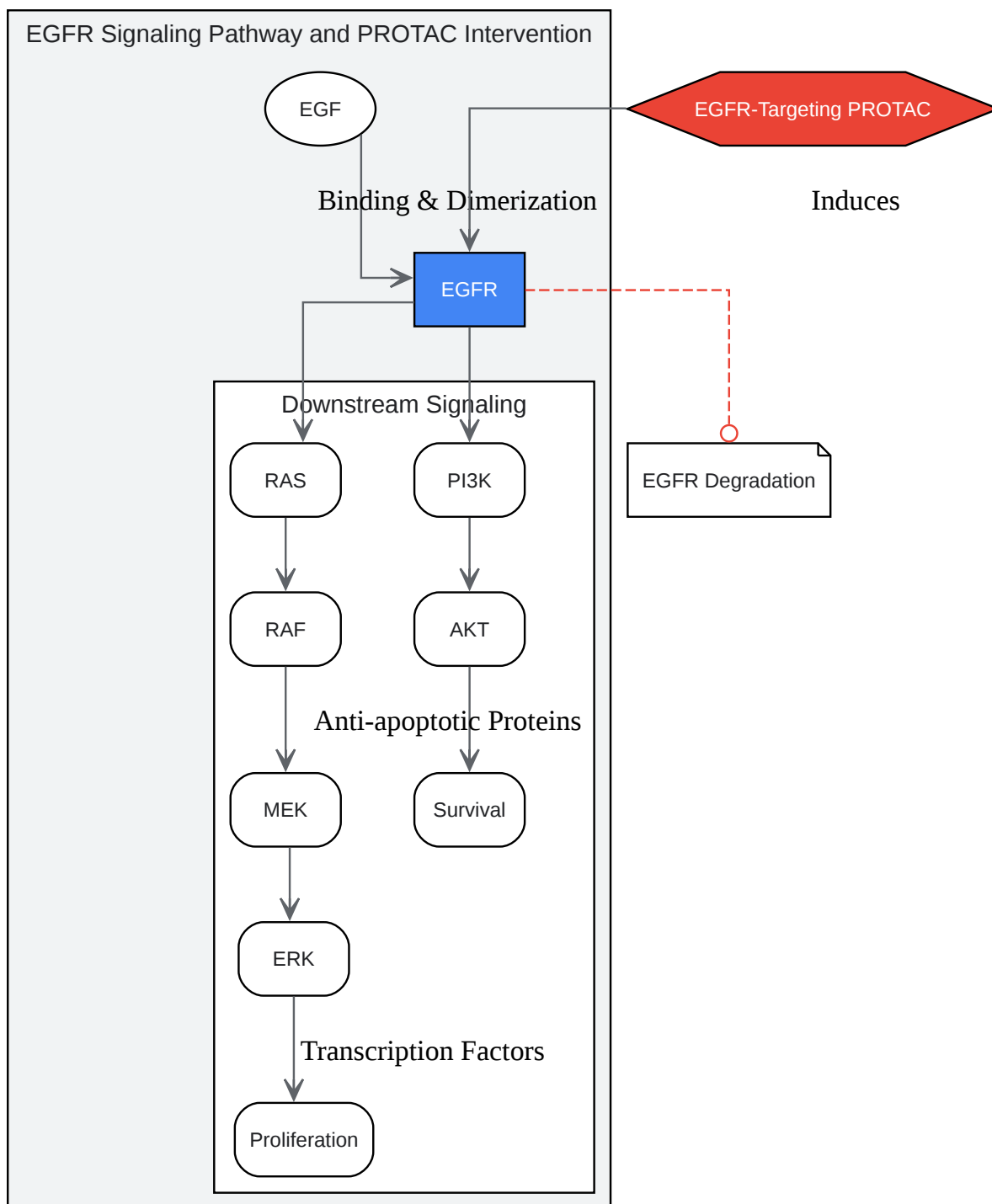
- Alkyne-functionalized target protein ligand (from Step 1)

- Azide-functionalized E3 ligase ligand (e.g., an azide derivative of thalidomide or VHL ligand)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- A solvent system such as a mixture of tert-butanol and water or DMF.

Procedure:

- Dissolve the alkyne-functionalized target protein ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in the chosen solvent system.
- Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
- Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
- Stir the reaction mixture vigorously at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.
- Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).





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References

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